Product packaging for 4-Bromo-2-cyanobenzenesulfonamide(Cat. No.:)

4-Bromo-2-cyanobenzenesulfonamide

Cat. No.: B12968173
M. Wt: 261.10 g/mol
InChI Key: NDOHNVDVNMDLHV-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzenesulfonamide is a versatile chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a benzenesulfonamide core, a privileged scaffold in pharmaceutical science known for its ability to confer biological activity and inhibit various enzymes . The strategic substitution with bromo and cyano functional groups enhances its reactivity, making it a valuable intermediate for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions . This scaffold is of significant research value in the design and synthesis of potential therapeutic agents. Sulfonamide derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anti-cancer , anti-inflammatory , and enzyme inhibitory effects (such as against carbonic anhydrases and acetylcholinesterase) . The specific pattern of substituents on this compound makes it a promising precursor for developing novel small-molecule inhibitors. Researchers can readily functionalize this compound to create targeted libraries for high-throughput screening against biologically relevant targets . Its mechanism of action is target-dependent but often involves the sulfonamide group coordinating with enzymes or receptors, thereby modulating their biological function . Please note: This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O2S B12968173 4-Bromo-2-cyanobenzenesulfonamide

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

4-bromo-2-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5BrN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12)

InChI Key

NDOHNVDVNMDLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Bromo-2-cyanobenzenesulfonamide

The synthesis of this compound is a multi-step process that requires careful strategic planning to correctly position the three different substituents on the benzene (B151609) ring. The electronic properties and directing effects of the bromo, cyano, and sulfonamide groups are critical considerations in designing an efficient synthetic pathway.

Electrophilic Aromatic Substitution Approaches for Bromination and Sulfonylation

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. The introduction of bromine and a sulfonyl-containing group onto a benzene ring typically proceeds via this mechanism.

Bromination: The bromination of a benzene ring is a classic EAS reaction. It involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a strong electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. This initial attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton restores aromaticity and yields the brominated product.

Sulfonylation: The introduction of a sulfonic acid group (-SO₃H), a precursor to the sulfonamide, is achieved through sulfonation. This reaction typically uses fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). Sulfur trioxide (SO₃) acts as the electrophile. The mechanism is similar to bromination, involving the formation of an arenium ion followed by deprotonation.

When synthesizing a disubstituted benzene, the order of these reactions is crucial due to the directing effects of the substituents. A bromo group is an ortho-, para-director, while a sulfonic acid group is a meta-director. Therefore, to achieve a 1,4-substitution pattern as seen in the "4-bromo" part of the target molecule, bromination would ideally precede sulfonation on an unsubstituted benzene ring.

Chlorosulfonation and Subsequent Amidation Techniques

A common and efficient method for creating a benzenesulfonamide (B165840) is through the chlorosulfonation of an appropriate precursor, followed by amidation.

Chlorosulfonation: This reaction utilizes chlorosulfonic acid (ClSO₃H) to directly introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. For a precursor like bromobenzene, the bromo group directs the incoming sulfonyl chloride group primarily to the para position, yielding 4-bromobenzenesulfonyl chloride.

Amidation: The resulting sulfonyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or anhydrous ammonia, or an ammonium (B1175870) salt. The nitrogen atom of the ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride and the formation of the sulfonamide group (-SO₂NH₂), yielding 4-bromobenzenesulfonamide. This two-step process is a widely used method for preparing aromatic sulfonamides.

Strategies for Introducing the Cyano Moiety

The introduction of a cyano group (-CN) ortho to the sulfonamide and meta to the bromine presents a significant synthetic challenge. The most established and versatile method for placing a cyano group on an aromatic ring is the Sandmeyer reaction. wikipedia.orgnumberanalytics.com

The Sandmeyer reaction transforms an aromatic primary amine into a diazonium salt, which is then displaced by a nucleophile, such as a cyanide anion. wikipedia.orgnumberanalytics.comorganic-chemistry.org To synthesize this compound, a plausible precursor would be 2-amino-4-bromobenzenesulfonamide. The synthesis would proceed as follows:

Diazotization: The precursor, 2-amino-4-bromobenzenesulfonamide, is treated with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). numberanalytics.com

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). wikipedia.org The copper(I) salt catalyzes the displacement of the diazonio group (N₂) by the cyanide anion, yielding the final product, this compound. wikipedia.org

This strategy is highly effective because it allows for the precise placement of the cyano group, which can be difficult to achieve through direct electrophilic cyanation methods.

Alternative Precursor-Based Synthetic Pathways

Alternative synthetic strategies can be devised by altering the order of substituent introduction and using different starting materials.

One potential pathway begins with 3-bromobenzonitrile (B1265711) . nih.govsigmaaldrich.com The challenge in this route is the regioselectivity of the subsequent sulfonation step. Both the bromo and cyano groups are deactivating and meta-directing.

The bromo group on carbon 3 directs incoming electrophiles to positions 1 and 5.

The cyano group on carbon 1 directs incoming electrophiles to position 5. Therefore, sulfonation of 3-bromobenzonitrile would be expected to yield primarily 5-bromo-3-cyanobenzenesulfonic acid, which is not the desired isomer.

A more viable alternative starts with 2-amino-4-bromotoluene . This precursor could undergo a sequence of reactions:

Sulfonylation: Introduction of a sulfonyl chloride group.

Amidation: Conversion of the sulfonyl chloride to a sulfonamide.

Oxidation: Oxidation of the methyl group to a carboxylic acid.

Conversion to Amide and Dehydration: Transformation of the carboxylic acid into a primary amide, followed by dehydration to the nitrile (cyano group).

Another pathway could involve the functionalization of 4-bromobenzenesulfonamide . sigmaaldrich.comnih.gov Introducing a cyano group at the ortho position would require a directed ortho-metalation approach, followed by reaction with a cyanating agent. This advanced method provides regiochemical control that is not possible with classical electrophilic substitution.

The table below summarizes a plausible synthetic pathway based on the Sandmeyer reaction.

Table 1: Proposed Synthetic Pathway via Sandmeyer Reaction

StepPrecursorReagents and ConditionsIntermediate/Product
14-BromoanilineAcetic anhydride4-Bromoacetanilide
24-BromoacetanilideChlorosulfonic acid (ClSO₃H)4-Bromo-2-acetamidobenzenesulfonyl chloride
34-Bromo-2-acetamidobenzenesulfonyl chlorideAmmonia (NH₃)4-Bromo-2-acetamidobenzenesulfonamide
44-Bromo-2-acetamidobenzenesulfonamideAcidic or basic hydrolysis2-Amino-4-bromobenzenesulfonamide
52-Amino-4-bromobenzenesulfonamide1. NaNO₂, HCl (0-5°C) 2. CuCNThis compound

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the interplay of its three functional groups. The electron-withdrawing nature of the cyano and sulfonamide groups significantly influences the reactivity of the aromatic ring and the bromine substituent.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this molecule, both the cyano group (ortho to bromine) and the sulfonamide group (para to bromine) are powerful electron-withdrawing groups. Their presence deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The general mechanism for an SNAr reaction is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing cyano and sulfonamide groups, which is a key stabilizing factor.

Elimination: The leaving group (bromide ion, Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

A variety of nucleophiles can be used to displace the bromine, allowing for the synthesis of a wide range of derivatives.

Table 2: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExamplePotential Product
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-Cyano-4-methoxybenzenesulfonamide
AminePyrrolidine2-Cyano-4-(pyrrolidin-1-yl)benzenesulfonamide
ThiolateSodium thiophenoxide (NaSPh)2-Cyano-4-(phenylthio)benzenesulfonamide
Hydroxide (B78521)Sodium hydroxide (NaOH)2-Cyano-4-hydroxybenzenesulfonamide

The reactivity in these substitutions is enhanced by the combined electron-withdrawing effects of the ortho-cyano and para-sulfonamide groups, making the bromine a good leaving group under SNAr conditions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H-NMR) Analysis

A ¹H-NMR spectrum of 4-Bromo-2-cyanobenzenesulfonamide would be expected to show signals for the aromatic protons and the amine (-SO₂NH₂) protons. The aromatic region would display a complex splitting pattern corresponding to the three protons on the substituted benzene (B151609) ring. Their chemical shifts, integration values (proton count), and coupling constants would be critical for confirming the '4-bromo, 2-cyano' substitution pattern. The two protons of the sulfonamide group would likely appear as a broad singlet.

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, one would expect to see signals for the six aromatic carbons and the carbon of the cyano group. The chemical shifts would be influenced by the attached substituents (bromo, cyano, and sulfonamide groups), and predictive models could estimate their positions. For instance, the carbon bearing the bromine atom often shows a characteristic shift due to the 'heavy atom effect' stackexchange.com.

Correlation Spectroscopies in Complex Structure Elucidation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would establish proton-proton coupling relationships within the aromatic ring. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached. Finally, an HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the aromatic ring and the cyano and sulfonamide functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include:

N-H stretching from the sulfonamide, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

C≡N stretching from the cyano group, a sharp and strong band around 2220-2260 cm⁻¹.

S=O stretching from the sulfonamide, with two strong bands (asymmetric and symmetric) in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ regions, respectively.

Aromatic C=C and C-H stretching vibrations in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions.

C-Br stretching , which would appear at lower frequencies in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The benzene ring, along with the cyano and sulfonamide substituents, constitutes a chromophore that would absorb light in the UV region. The spectrum would show one or more absorption maxima (λ_max), and the positions of these peaks would be indicative of the specific electronic environment of the aromatic system.

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₅BrN₂O₂S), high-resolution mass spectrometry would confirm the exact molecular weight and elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Analysis of the fragmentation pattern would reveal the loss of specific groups (e.g., SO₂, NH₂, Br), further corroborating the proposed structure.

Spectroscopic and Structural Analysis of this compound

Detailed crystallographic data for the specific chemical compound this compound is not publicly available in indexed scientific literature or structural databases. Therefore, a detailed analysis of its solid-state structure, as requested, cannot be provided.

Scientific research and structural databases, such as the Cambridge Structural Database (CSD), are comprehensive repositories for experimentally determined crystal structures. A thorough search of these resources, along with the broader scientific literature, did not yield any specific entries or studies detailing the X-ray crystallographic analysis of this compound.

While studies on structurally related compounds, such as other substituted bromobenzenesulfonamides, do exist, this information is not directly transferable to the target molecule. The precise arrangement of atoms and molecules in a crystal lattice is highly dependent on the specific combination and placement of functional groups. The presence of the cyano group at the 2-position of the benzene ring, in conjunction with the bromo and sulfonamide groups, would uniquely influence the intermolecular interactions and resulting crystal packing.

Without experimental data, any discussion on the crystal packing, intermolecular interactions (including hydrogen and halogen bonding), molecular conformation, and potential polymorphism or co-crystallization of this compound would be purely speculative. Authoritative and scientifically accurate content on these topics, as stipulated by the request, can only be generated from empirical crystallographic data.

Further research, specifically the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the information needed to fulfill the detailed outline provided in the user request.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 4-Bromo-2-cyanobenzenesulfonamide, DFT allows for a detailed examination of its geometry, vibrational modes, electronic orbitals, and reactivity patterns. Such studies typically employ hybrid functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy nih.govglobalresearchonline.net.

Geometry Optimization and Vibrational Analysis

A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. This process yields precise information on bond lengths, bond angles, and dihedral (torsion) angles. For substituted benzenesulfonamides, these calculations can reveal how the bromo, cyano, and sulfonamide groups influence the geometry of the benzene (B151609) ring mkjc.in. For instance, the S-O bond lengths in substituted benzenesulfonamides may be slightly altered compared to the parent compound, reflecting changes in electron density mkjc.in.

Once the geometry is optimized, a vibrational analysis is performed. This calculation predicts the frequencies of the molecule's fundamental vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral bands to particular molecular motions, such as C-Br stretching, C≡N stretching, S=O symmetric and asymmetric stretching, and N-H bending nih.govglobalresearchonline.netresearchgate.net. A comparison between calculated and experimental spectra helps validate the accuracy of the computational model globalresearchonline.net.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzenesulfonamide (B165840) Derivative (Illustrative) Note: Specific data for this compound is not available in the cited literature. The table illustrates typical parameters.

Parameter Bond/Angle Calculated Value (DFT)
Bond Length C-Br ~1.90 Å
C-C (aromatic) ~1.39 - 1.41 Å
C-S ~1.77 Å
S=O ~1.43 Å
S-N ~1.65 Å
C≡N ~1.15 Å
Bond Angle C-S-N ~107°
O-S-O ~120°

Table 2: Illustrative Vibrational Frequencies for a Substituted Benzenesulfonamide Note: Specific data for this compound is not available in the cited literature. The table illustrates typical assignments.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch -SO₂NH₂ ~3350 - 3450
C-H Stretch (Aromatic) C-H ~3000 - 3100
C≡N Stretch -CN ~2230
S=O Asymmetric Stretch -SO₂NH₂ ~1350
S=O Symmetric Stretch -SO₂NH₂ ~1160

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties nih.gov. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons nih.govresearchgate.net.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, whereas the LUMO energy relates to the electron affinity and electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO nih.govresearchgate.net. In substituted benzenes, the nature and position of substituents significantly influence the energies and distributions of these orbitals. For this compound, the electron-withdrawing cyano and sulfonamide groups are expected to lower the energy of the LUMO, while the bromo group and the benzene ring itself would be major contributors to the HOMO.

Table 3: Frontier Molecular Orbital Properties (Conceptual) Note: Specific calculated values for this compound are not available in the cited sources.

Property Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability (nucleophilicity).
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability (electrophilicity).

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack nih.gov.

For this compound, the MESP map would likely show strong negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group, as these are highly electronegative. A region of positive potential would be expected around the hydrogen atoms of the sulfonamide's amino group, making them potential hydrogen bond donors. The bromine atom would exhibit dual character, with negative potential on its periphery and a region of positive potential (a "sigma-hole") along the C-Br bond axis, which can participate in halogen bonding.

Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactive tendencies. These descriptors provide a more quantitative picture than FMO analysis alone. Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it represents the "escaping tendency" of electrons from a system.

Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. Hard molecules have large energy gaps. nih.gov

Softness (S): The reciprocal of hardness (S = 1/2η), it indicates a molecule's polarizability. Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. It quantifies the molecule's strength as an electrophile. researchgate.net

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 4: Global Chemical Reactivity Descriptors (Conceptual) Note: Specific calculated values for this compound are not available in the cited sources.

Descriptor Formula Significance
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 Tendency to attract electrons.
Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to charge transfer.
Softness (S) 1 / (2η) Propensity for charge transfer.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful link between theory and experimental characterization.

NMR Chemical Shifts: By using methods like the Gauge-Including Atomic Orbital (GIAO), DFT can accurately compute the nuclear magnetic shielding tensors for each atom nih.govyoutube.com. These values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Predicted ¹H and ¹³C NMR spectra help in assigning experimental signals to specific atoms within the molecule, which is crucial for structure verification nih.govrsc.orgnih.gov. For sulfonamides, the chemical shift of the NH proton is a key feature, often appearing as a singlet at a high chemical shift researchgate.netrsc.org.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra nih.gov. It calculates the energies of electronic transitions from the ground state to various excited states. The results are presented as maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum. These transitions, often from HOMO to LUMO or related orbitals, provide insight into the molecule's electronic structure and chromophores nist.govup.ac.zayoutube.comresearchgate.net. The presence of the aromatic ring and its substituents in this compound would give rise to characteristic π → π* transitions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent mdpi.comfrontiersin.org.

For this compound, an MD simulation could reveal the rotational freedom of the sulfonamide group relative to the benzene ring. Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water or DMSO), one can study how solvent interactions, like hydrogen bonding to the sulfonamide group, affect its conformation and stability. This information is critical for understanding the molecule's behavior in solution, which is more relevant to its application in biological or chemical systems than its properties in the gas phase. Such simulations can help explain pharmacokinetic properties and binding affinities to biological targets like enzymes mdpi.comfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asm.orgnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. researchgate.net

Although no specific QSAR models for a chemical series including this compound have been reported in the searched literature, the methodology has been extensively applied to other sulfonamide derivatives. For instance, QSAR studies have been conducted on sulfa drugs targeting dihydropteroate (B1496061) synthetase (DHPS) in Pneumocystis carinii. asm.orgnih.gov In such studies, various molecular descriptors, which are numerical representations of molecular properties, are calculated for a set of compounds with known activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a consistent measure of biological activity (e.g., IC₅₀ or Kᵢ values) is chosen.

Molecular Descriptor Calculation: A wide range of descriptors is calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For example, in a QSAR study on a series of benzenesulfonamide derivatives as Hepatitis B Virus capsid assembly inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop 3D-QSAR models. tandfonline.comresearchgate.net These models yielded high correlation coefficients, indicating a strong relationship between the 3D structural features of the molecules and their inhibitory activity. tandfonline.comresearchgate.net The models can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

Table 1: Illustrative Data Types in a QSAR Study of Sulfonamide Derivatives

Compound/DescriptorBiological Activity (pIC₅₀)Molecular WeightLogPPolar Surface Area (Ų)
Example Sulfonamide A 6.5350.22.875.3
Example Sulfonamide B 7.2380.33.180.1
Example Sulfonamide C 5.9320.12.570.5

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro It is widely used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. acs.org

Specific molecular docking studies for this compound were not found in the reviewed literature. However, the sulfonamide functional group is a well-known pharmacophore, and numerous docking studies have been performed on sulfonamide-containing compounds targeting various enzymes. nih.govresearchgate.net A prominent example is the inhibition of carbonic anhydrases (CAs), where the sulfonamide group coordinates with the zinc ion in the enzyme's active site. acs.org

The process of molecular docking generally involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein (receptor) and the small molecule (ligand) are obtained, often from crystallographic data or homology modeling.

Docking Simulation: A docking algorithm systematically explores the conformational space of the ligand within the active site of the receptor, generating a large number of possible binding poses.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly. The top-ranked poses represent the most likely binding modes.

The results of a molecular docking study can provide valuable insights into the key interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. acs.org For instance, in a study of sulfonamide inhibitors of carbonic anhydrase II, molecular docking revealed that the sulfonamide moiety binds to the catalytic zinc ion, while other parts of the inhibitor form hydrogen bonds and van der Waals contacts with amino acid residues in the active site. acs.org

In the context of this compound, a molecular docking study would aim to identify its potential biological targets and elucidate its binding mode. The bromo and cyano groups would be expected to influence the binding affinity and selectivity through specific interactions with the protein's active site.

Table 2: Illustrative Data from a Molecular Docking Study of a Sulfonamide Inhibitor

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Example Protein A -9.5His94, His96, His119, Thr199Zinc coordination, Hydrogen bond
Example Protein B -8.2Val121, Phe131, Leu198Hydrophobic interactions
Example Protein C -7.8Gln92, Asn67Hydrogen bond

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Research Applications and Advanced Studies

Role as a Synthetic Intermediate in Organic Chemistry

The strategic placement of bromo, cyano, and sulfonamide groups makes 4-Bromo-2-cyanobenzenesulfonamide a highly functionalized building block in synthetic organic chemistry. These groups offer multiple reaction pathways, allowing chemists to introduce molecular diversity and construct elaborate structures.

Precursor to Complex Aromatic Systems

The presence of a bromine atom on the aromatic ring is of particular synthetic utility. It serves as a versatile handle for various carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for constructing complex aromatic and poly-aromatic systems from simpler precursors. For instance, the bromophenyl moiety is a key structural component in various advanced molecules, including pharmaceuticals like Macitentan, a dual endothelin receptor antagonist, which features a 5-(4-bromophenyl) group as part of its complex framework. nih.govresearchgate.net

Furthermore, the cyano (C≡N) group can be chemically transformed into other important functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these transformations opens up new avenues for further molecular elaboration, enabling the extension of the aromatic system or the attachment of other molecular fragments.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.commoldb.com this compound is an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic systems. The compound's existing functional groups can be cleverly utilized to construct fused ring systems.

For example, the ortho-positioning of the cyano and sulfonamide groups can facilitate cyclization reactions to form fused heterocycles. Additionally, the bromo and cyano groups can be displaced or transformed in reactions that lead to the formation of new rings. Substituted phenyl rings with similar reactivity patterns are known to be effective precursors for a variety of heterocyclic scaffolds, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov The synthesis of complex molecules such as 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid highlights the utility of bromo-substituted phenylamines in constructing elaborate heterocyclic structures like benzimidazoles. nih.gov

Applications in Medicinal Chemistry Research

The benzenesulfonamide (B165840) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The specific structure of this compound makes it a valuable lead for the development of targeted therapeutics.

Design and Synthesis of Enzyme Inhibitors (e.g., Carbonic Anhydrase, Lipoxygenase)

The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, enabling it to interact with and inhibit metalloenzymes. This property is the cornerstone of its application in designing inhibitors for several enzyme classes.

Carbonic Anhydrase (CA) Inhibitors : Carbonic anhydrases are a family of zinc-containing metalloenzymes crucial for processes like pH regulation and fluid secretion. taylorandfrancis.com The primary sulfonamide group of benzenesulfonamide derivatives can coordinate to the Zn(II) ion in the active site of these enzymes, leading to potent inhibition. taylorandfrancis.comnih.gov This mechanism is the basis for a major class of drugs used to treat glaucoma, idiopathic intracranial hypertension, and other conditions. nih.govdrugs.com Derivatives such as 4-sulfamoyl-benzenecarboxamides are effective topical antiglaucoma agents, demonstrating the power of the sulfonamide scaffold. nih.gov The substituted benzene (B151609) ring of this compound provides a template that can be modified to achieve selective inhibition of different CA isozymes. nih.govcardiff.ac.uk

Lipoxygenase (LOX) Inhibitors : Lipoxygenases are iron-containing enzymes involved in the biosynthesis of inflammatory mediators. nih.govnih.gov Inhibiting these enzymes is a therapeutic strategy for inflammatory diseases. Benzenesulfonamide-based scaffolds have been successfully optimized to produce potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov The development of these inhibitors showcases how the sulfonamide core can be adapted to target enzymes beyond carbonic anhydrases. nih.govnih.gov

Table 1: Enzyme Classes Targeted by Sulfonamide-Based Scaffolds

Enzyme Class Therapeutic Area Role of Sulfonamide
Carbonic Anhydrases Glaucoma, Edema, Altitude Sickness Zinc-binding group, inhibits enzyme activity. taylorandfrancis.comnih.govdrugs.com
Lipoxygenases Inflammation, Cancer, Diabetes Core scaffold for building selective inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Chemical Series

Structure-activity relationship (SAR) studies are a critical component of drug discovery, involving the systematic modification of a lead compound's structure to understand how chemical changes affect its biological activity. This compound is an excellent starting point for such studies. Each functional group—the bromo, cyano, and sulfonamide—as well as the unoccupied positions on the benzene ring, can be independently modified.

For example, in the development of 12-LOX inhibitors based on a 4-((benzyl)amino)benzenesulfonamide scaffold, extensive SAR studies were conducted. nih.gov Researchers systematically altered the substituents on the benzene ring to enhance potency and selectivity against related enzymes. nih.gov Similarly, SAR studies on N-aryl-benzenesulfonamide derivatives have led to the optimization of anti-cancer compounds. researchgate.net This systematic approach allows medicinal chemists to fine-tune the properties of a molecule to maximize its therapeutic potential and minimize side effects.

Rational Design of Novel Scaffolds

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. rug.nl The rigid structure of this compound provides a well-defined scaffold from which new inhibitors can be designed. The functional groups act as vectors, directing the attachment of other chemical moieties into specific pockets within an enzyme's active site.

This approach has been used to develop highly selective inhibitors for various targets. nih.gov For example, by understanding the structural differences between enzyme isoforms, chemists can add substituents to the benzenesulfonamide ring that interact favorably with the unique residues of one isoform but not another. This strategy is key to designing selective carbonic anhydrase inhibitors and avoiding off-target effects. nih.gov The principles of rational design allow researchers to move beyond screening and systematically build novel, highly effective therapeutic agents based on versatile scaffolds like this compound. nih.gov

Development of Agrochemicals

The structural motifs present in this compound, such as the brominated aromatic ring and sulfonyl group, are found in various active agrochemical compounds. For instance, related structures like 1-bromo-4-(chloromethylsulphonyl)benzene are known to act as safeners, which protect crops from herbicide damage. justia.com Additionally, other bromo-cyanophenyl derivatives have been investigated for their herbicidal properties. google.com However, specific research detailing the direct application or development of this compound as an agrochemical is not extensively documented in publicly available literature. Its potential in this sector is more likely as a key building block for synthesizing more complex herbicidal or pesticidal molecules.

Exploration in Materials Science

The exploration of this compound in materials science is primarily centered on its use as a sophisticated precursor for high-performance materials. The compound's rigid structure and reactive sites (cyano and sulfonamide groups) allow it to be incorporated into larger, functional systems.

This compound serves as a monomer or a critical intermediate in the synthesis of specialty polymers and materials. Its bifunctional nature allows for the creation of well-defined polymer architectures. Suppliers of fine chemicals provide this compound in various grades, including high-purity versions suitable for sensitive applications, which underscores its role as a building block for advanced materials. nih.gov The synthesis of polymers from such specialized monomers is a key strategy for developing materials with tailored thermal, optical, and mechanical properties.

The compound is a precursor for materials designed for advanced functions, particularly in electronics and optics. nih.gov The presence of the cyano group and the sulfonamide moiety can influence the electronic properties and intermolecular interactions of materials derived from it. While specific examples of functional materials synthesized directly from this compound are proprietary or still in early research phases, its availability in grades tailored for the semiconductor and optical industries points to its utility in this domain. nih.gov For example, related organic molecules with similar functional groups have been investigated for applications such as nonlinear optical (NLO) materials. researchgate.net

Table 1: Industrial Grades and Implied Applications
GradePurity LevelImplied Application AreaSource
Technical GradeStandardGeneral chemical synthesis, intermediates nih.gov
Pharmaceutical GradeHighPrecursor for active pharmaceutical ingredients nih.gov
Optical GradeUltra High (99.9%+)Synthesis of materials for optical devices, lenses, and fibers nih.gov
Semiconductor/Electronics GradeUltra High (99.99%+)Precursor for photoresists, encapsulants, or organic semiconductors nih.gov

Investigations into Biological Mechanisms at a Molecular Level

The sulfonamide group is a well-established pharmacophore, and its presence in this compound makes the compound and its derivatives subjects of significant interest in medicinal chemistry and chemical biology for probing biological systems.

Detailed studies on derivatives of this compound reveal significant interactions with transport proteins, which is crucial for understanding the pharmacokinetics of a potential therapeutic agent. A biophysical study on 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, a close analog, demonstrated its interaction with Human Serum Albumin (HSA), the primary carrier protein in blood. elsevierpure.com

The investigation utilized a combination of spectroscopic and computational methods to elucidate the binding mechanism. elsevierpure.com It was determined that the compound binds to HSA with a moderately strong affinity. elsevierpure.com Molecular docking and competitive binding experiments identified the primary binding location as the subdomain IIA, also known as Sudlow's site I, of the HSA protein. elsevierpure.com The interaction is driven by a combination of hydrophobic forces and hydrogen bonding, leading to a static quenching of the protein's intrinsic fluorescence. elsevierpure.com Furthermore, molecular dynamics simulations confirmed the formation of a stable complex, which induces conformational changes in the protein, specifically altering its α-helical content. elsevierpure.com Such detailed analyses are fundamental to drug design, as the binding to plasma proteins profoundly affects the distribution and availability of a compound.

Table 2: Protein-Ligand Interaction Profile of a 4-Bromobenzenesulfonamide Derivative with HSA
ParameterFindingMethodologySource
Binding Constant (Ka)~106 M-1Fluorescence Spectroscopy elsevierpure.com
Binding SiteSubdomain IIA (Sudlow's Site I)Competitive Binding, Molecular Docking elsevierpure.com
Interaction ForcesHydrophobic interactions, Hydrogen bondingSpectroscopic and Computational Analysis elsevierpure.com
Quenching MechanismStaticFluorescence Spectroscopy elsevierpure.com
Conformational ChangeAlteration in α-helix content of HSAUV-vis, FT-IR, Circular Dichroism Spectroscopy elsevierpure.com

The benzenesulfonamide scaffold is a cornerstone in the design of enzyme inhibitors. From a chemical perspective, the primary sulfonamide group (—SO₂NH₂) is a key feature, as it can act as a mimic of a tetrahedral transition state and coordinate with metal ions, such as the zinc cation, present in the active sites of metalloenzymes.

Research into compounds structurally related to this compound has demonstrated potent inhibitory activity against several classes of enzymes.

Carbonic Anhydrases (CAs): A series of novel 4-cyanamidobenzenesulfonamides were synthesized and shown to be effective inhibitors of various human (hCA) and bacterial CA isoforms. nih.gov The inhibition constants (Kᵢ) were found to be in the low nanomolar to micromolar range, indicating potent activity. nih.gov For example, against the brain-expressed isoform hCA VII, some derivatives displayed Kᵢ values as low as 1.3 nM. nih.gov

α-Glucosidase and α-Amylase: In a study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, compounds showed strong inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. researchgate.net Kinetic analysis revealed a reversible and mixed-type inhibition mechanism for the most potent compound. researchgate.net

Other Enzymes: The broader class of sulfonamide-containing molecules has been explored for the inhibition of acetylcholinesterase and alkaline phosphatase, demonstrating the versatility of this chemical scaffold. nih.govmdpi.com

These studies collectively indicate that the bromobenzenesulfonamide framework is a highly "privileged" structure for generating enzyme inhibitors. The specific substitutions on the benzene ring, such as the cyano and bromo groups in this compound, serve to modulate the compound's electronic properties and steric profile, allowing for fine-tuning of its binding affinity and selectivity toward specific enzyme targets.

Table 3: Enzyme Inhibition by Structurally Related Benzenesulfonamides
Enzyme TargetInhibitor ClassInhibition Potency (IC₅₀ / Kᵢ)Inhibition TypeSource
Carbonic Anhydrase VII (hCA VII)4-CyanamidobenzenesulfonamidesKᵢ: 1.3 - 30.6 nMNot Specified nih.gov
α-GlucosidaseN-Substituted-(4-Bromophenyl)-4-EthoxybenzenesulfonamidesIC₅₀: 5.11 - 90.26 µMMixed-type, Reversible researchgate.net
α-AmylaseN-Substituted-(4-Bromophenyl)-4-EthoxybenzenesulfonamidesIC₅₀: 4.27 - 49.28 µMMixed-type, Reversible researchgate.net
Carbonic Anhydrase I (hCA I)4-Sulfonate Aryl α-HydroxyphosphonatesKᵢ: 25.08 - 69.85 nMNot Specified nih.gov

Future Directions and Emerging Research Avenues for 4 Bromo 2 Cyanobenzenesulfonamide

The landscape of medicinal chemistry and drug discovery is in a state of constant evolution, driven by technological advancements and a growing emphasis on sustainability and efficiency. For a compound like 4-Bromo-2-cyanobenzenesulfonamide, which stands as a key intermediate in the synthesis of various biologically active molecules, these future directions are particularly relevant. The following sections explore emerging research avenues that hold the potential to refine its synthesis, enhance its chemical properties, and expand its utility through innovative scientific strategies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-2-cyanobenzenesulfonamide?

Answer:
A common approach involves condensation reactions between halogenated benzenesulfonyl chlorides and amine/cyanide precursors. For example, analogous sulfonamide derivatives are synthesized by reacting 4-bromobenzenesulfonyl chloride with substituted amines under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions . Purification typically employs recrystallization from ethanol-water mixtures, with yields optimized by slow addition of reagents and inert atmosphere conditions. Structural confirmation requires spectroscopic (NMR, IR) and crystallographic validation .

Basic: How can crystallographic refinement tools like SHELXL improve structural characterization of sulfonamide derivatives?

Answer:
SHELXL enables precise refinement of crystal structures by handling anisotropic displacement parameters, hydrogen bonding networks, and disorder modeling. For brominated sulfonamides, the program’s TWIN and HKLF 5 commands are critical for resolving twinning or overlapping peaks caused by heavy atoms like bromine. Recent updates (post-2008) include enhanced restraints for sulfonamide groups, improving bond-length accuracy to ±0.001 Å . Validation with PLATON or Mercury ensures compliance with IUCr standards .

Advanced: How to address contradictions in NMR data arising from substituent effects in brominated sulfonamides?

Answer:
Contradictions in chemical shifts (e.g., deshielding due to electron-withdrawing -CN/-SO₂ groups) require multi-technique validation. For this compound:

  • Compare experimental 1^1H/13^{13}C NMR with DFT-calculated shifts (e.g., using Gaussian or ORCA).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with X-ray crystallography to confirm substituent orientation and hydrogen bonding patterns .
    Discrepancies may arise from solvent polarity or dynamic effects, necessitating temperature-variable NMR studies .

Advanced: What computational strategies are suitable for predicting biological interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., carbonic anhydrase). Parameterize bromine/cyano groups using force fields like OPLS4 .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Bromine’s steric bulk and electron-withdrawing effects often enhance binding affinity .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (NAMD/GROMACS) over 100-ns trajectories .

Advanced: How to optimize reaction conditions for high-yield synthesis of this compound?

Answer:
Key variables include:

  • Catalyst Selection : Triethylamine or DMAP for nucleophilic substitution reactions.
  • Solvent Systems : Dichloromethane or THF for solubility of aromatic intermediates.
  • Temperature Control : Maintain ≤5°C during sulfonylation to prevent hydrolysis.
  • Workup : Neutralize excess acid with NaHCO₃, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
    Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of sulfonyl chloride to amine) .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The electron-withdrawing -CN and -SO₂NH₂ groups activate the aryl bromide toward oxidative addition by lowering the LUMO energy. Key considerations:

  • Use Pd(PPh₃)₄ or XPhos ligands for sterically hindered substrates.
  • Optimize base (Cs₂CO₃) to deprotonate sulfonamide without degrading the cyanide .
    Reaction monitoring via TLC or LC-MS ensures intermediate stability.

Advanced: How does this compound function in enzyme inhibition studies?

Answer:
The sulfonamide group binds zinc in metalloenzymes (e.g., carbonic anhydrase), while bromine and cyano groups modulate selectivity. Methodologies include:

  • IC₅₀ Determination : Spectrophotometric assays (e.g., esterase activity inhibition at 400 nm).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd).
  • Crystallography : Resolve inhibitor-enzyme co-structures to identify key interactions (e.g., halogen bonding with His94 in CAII) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.